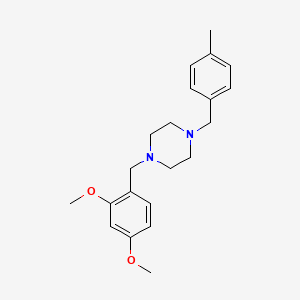![molecular formula C12H18N2O3S B5875773 N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide, also known as DEET, is a widely used insect repellent that has been in use for over six decades. It is a colorless, oily liquid with a slightly sweet odor. DEET is effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies. It is used in various products, including sprays, lotions, and creams, to protect individuals from insect bites and the diseases they can transmit.
作用機序
The mechanism of action of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by interfering with the insect's sense of smell and taste. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is thought to mask the scent of carbon dioxide and lactic acid, which are chemicals that are emitted by humans and attract insects. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide may also interfere with the insect's ability to detect other chemicals, such as octenol, which is produced by animals and is attractive to mosquitoes.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide has been shown to have minimal toxicity to humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide can also be absorbed through the skin and into the bloodstream, but the levels are typically low and not considered harmful. Studies have shown that N,N-diethyl-2-[(methylsulfonyl)amino]benzamide does not have any significant effects on the central nervous system, cardiovascular system, or reproductive system.
実験室実験の利点と制限
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is a widely used insect repellent that has been shown to be effective against a wide range of insects. It is easy to use and can be applied topically to the skin or clothing. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is also relatively inexpensive and widely available. However, N,N-diethyl-2-[(methylsulfonyl)amino]benzamide does have some limitations for lab experiments. It can be difficult to control the concentration of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide in the air, and it may interfere with other chemicals used in the experiment. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide can also be toxic to some insects, which may affect the results of the experiment.
将来の方向性
There are several future directions for research on N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of new insect repellent formulations that are more effective and less toxic than N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. Another area of research is the study of the long-term effects of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide exposure on human health and the environment. Additionally, researchers are exploring the use of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide in the development of new insecticides and the study of insect behavior and physiology.
合成法
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is synthesized through a multi-step process that involves the reaction of N,N-diethyl-m-toluamide with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain pure N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
科学的研究の応用
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its insect repellent properties and its impact on human health and the environment. It is used in various scientific research applications, including the study of insect behavior and the development of new insect repellent formulations. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is also used in the study of the transmission of insect-borne diseases, such as malaria, dengue fever, and Zika virus.
特性
IUPAC Name |
N,N-diethyl-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-14(5-2)12(15)10-8-6-7-9-11(10)13-18(3,16)17/h6-9,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNZXHULGLNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)






![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)